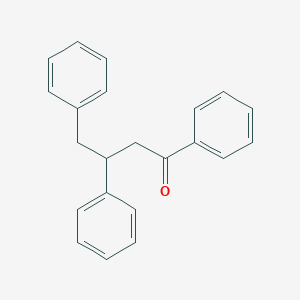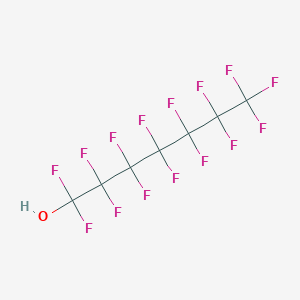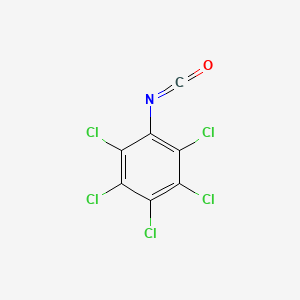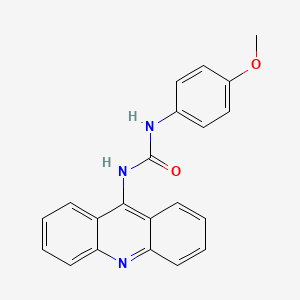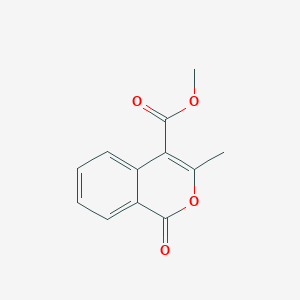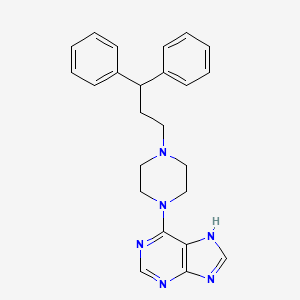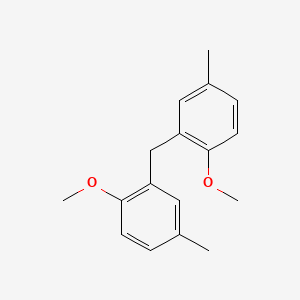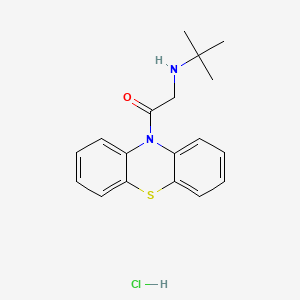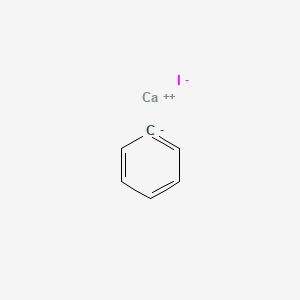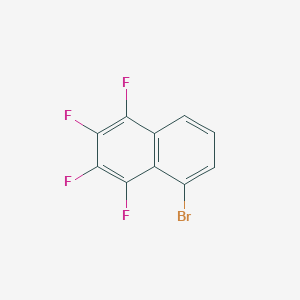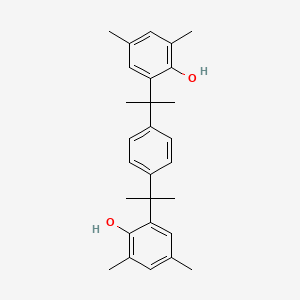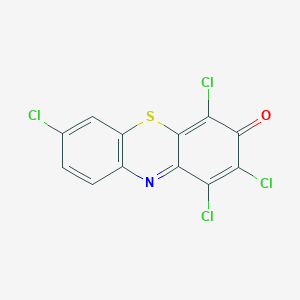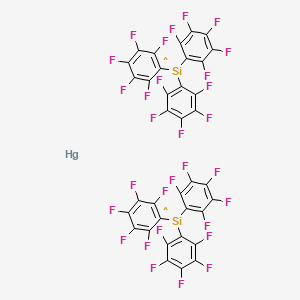
Mercury--tris(pentafluorophenyl)silyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury–tris(pentafluorophenyl)silyl (1/2) is a unique organometallic compound that combines mercury with a tris(pentafluorophenyl)silyl group. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of pentafluorophenyl groups imparts significant electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(pentafluorophenyl)silyl (1/2) typically involves the reaction of mercury salts with tris(pentafluorophenyl)silyl reagents. One common method is the reaction of mercury(II) chloride with tris(pentafluorophenyl)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Mercury–tris(pentafluorophenyl)silyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury–tris(pentafluorophenyl)silyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Mercury–tris(pentafluorophenyl)silyl (1/2) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) species with different ligands, while reduction could produce mercury(I) compounds. Substitution reactions can result in the replacement of pentafluorophenyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
Mercury–tris(pentafluorophenyl)silyl (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring strong electron-withdrawing groups.
Materials Science:
Biology and Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Mercury–tris(pentafluorophenyl)silyl (1/2) involves the interaction of the mercury center with various molecular targets. The electron-withdrawing pentafluorophenyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: A similar compound with boron instead of mercury, known for its strong Lewis acidity and catalytic properties.
Tris(pentafluorophenyl)germane: Another related compound with germanium, used in similar applications as Mercury–tris(pentafluorophenyl)silyl (1/2).
Uniqueness
Mercury–tris(pentafluorophenyl)silyl (1/2) is unique due to the presence of mercury, which imparts distinct reactivity and stability compared to its boron and germanium analogs. The combination of mercury with the electron-withdrawing pentafluorophenyl groups makes it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
30431-03-9 |
|---|---|
Molekularformel |
C36F30HgSi2 |
Molekulargewicht |
1259.1 g/mol |
InChI |
InChI=1S/2C18F15Si.Hg/c2*19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33; |
InChI-Schlüssel |
KQBCRQICXHREHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


